Peg-25 paba

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

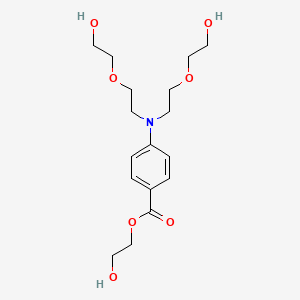

PEG-25 PABA, or Polyethylene Glycol (25) PABA, is a derivative of the commonly used sunscreen agent PABA, or para-aminobenzoic acid. PABA strongly absorbs UVB radiation and converts it into less damaging infrared radiation (heat). UV radiation is an important cause of premature aging of the skin and in the development of melanoma and other forms of skin cancer.

Scientific Research Applications

1. Urinary Excretion Studies in Sunscreen Users

Peg-25 PABA is used in studies to understand body accumulation and excretion patterns in users of sunscreens. A method involving solid-phase extraction and size-exclusion liquid chromatography helps determine Peg-25 PABA levels in human urine. This approach aids in assessing the percutaneous absorption of this compound when sunscreen is applied, contributing valuable data for safety and efficacy analysis of sunscreen products (Balaguer et al., 2008).

2. Photostability Assessment of Sunscreen Agents

Peg-25 PABA is also a subject of research in the comparison of the photostability of various sunscreen agents. By employing high-performance liquid chromatographic methods, the stability of Peg-25 PABA and other sunscreen agents under irradiation is analyzed. This research is pivotal in understanding and improving the longevity and effectiveness of sunscreens (Vanquerp et al., 1999).

3. Understanding Sunscreen Absorption in Human Skin

Research includes using a stripping method to quantify the absorption of Peg-25 PABA in human skin. This study involves analyzing the remanence of Peg-25 PABA in the stratum corneum over time, providing insights into the skin penetration and retention of sunscreen agents (Couteau et al., 2001).

4. Role in Stabilization of NO Prodrugs and Anticancer Leads

Peg-25 PABA is studied for its potential in stabilizing nitric oxide (NO) prodrugs and anticancer lead compounds. When incorporated into polymer-protected nanoparticles, Peg-25 PABA shows promise in enhancing the therapeutic benefits of NO prodrugs by delaying their activation and release, crucial for effective cancer treatment (Kumar et al., 2010).

5. Development of Polymeric Prodrugs

Peg-25 PABA is involved in the synthesis of polymeric prodrugs, where it is used as a carrier to achieve controlled and sustained release of therapeutic agents. This application is significant in enhancing the efficiency of drug delivery systems, particularly in cancer therapies (Li et al., 2014).

6. Creation of Nanocomposites for Biomedical Applications

Research includes synthesizing nanocomposites involving Peg-25 PABA for biomedical applications, such as antibacterial and cytotoxicity studies. These studies are pivotal in advancing the development of new materials with potential medical applications (Jayeoye et al., 2020).

properties

CAS RN |

116242-27-4 |

|---|---|

Product Name |

Peg-25 paba |

Molecular Formula |

C17H27NO7 |

Molecular Weight |

357.403 |

IUPAC Name |

2-hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate |

InChI |

InChI=1S/C17H27NO7/c19-7-12-23-10-5-18(6-11-24-13-8-20)16-3-1-15(2-4-16)17(22)25-14-9-21/h1-4,19-21H,5-14H2 |

InChI Key |

ORWUQAQITKSSRZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)OCCO)N(CCOCCO)CCOCCO |

synonyms |

PEG-25;PABA Polyethylene Glycol (25) PABA |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B569869.png)

![4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569876.png)

![6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569879.png)

![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B569886.png)

![Iron(1+), (eta5-2,4-cyclopentadien-1-yl)[(1,2,3,4,5,6-eta)-(1-methylethyl)benzene]-, salt with trifluoromethanesulfonic acid (1:1)](/img/structure/B569889.png)